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Compound of Interest

Compound Name: BMS641

Cat. No.: B1667231

Audience: Researchers, scientists, and drug development professionals.

Note: The compound referenced as BMS641 is understood to be BMS-986142, a potent and
selective Bruton's tyrosine kinase (BTK) inhibitor. This document will use the correct identifier,
BMS-986142.

Introduction

BMS-986142 is a highly potent, selective, and reversible small molecule inhibitor of Bruton's
tyrosine kinase (BTK).[1][2] BTK is a non-receptor tyrosine kinase from the Tec family, which is
a critical signaling element in various immune pathways, including B-cell receptor (BCR), Fc
receptor (FCR), and RANK receptor signaling.[3][4] Its central role in the activation,
proliferation, and survival of B-lymphocytes, as well as its involvement in myeloid cell function,
makes it a key therapeutic target for autoimmune diseases like rheumatoid arthritis and other
B-cell-mediated disorders.[2] These application notes provide detailed protocols for utilizing
BMS-986142 in cell culture experiments to probe these pathways.

Mechanism of Action

BMS-986142 exerts its biological effects by reversibly binding to BTK and inhibiting its kinase
activity. This action blocks the downstream signaling cascades initiated by the B-cell receptor
(BCR) upon antigen binding. Specifically, BTK is responsible for phosphorylating
Phospholipase C gamma 2 (PLCGZ2), which in turn leads to calcium mobilization and the
activation of transcription factors like NF-kB, ultimately driving B-cell activation and
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differentiation. By inhibiting BTK, BMS-986142 effectively blocks these processes. The inhibitor
also impacts signaling from Fc receptors in myeloid cells and RANKL receptors in osteoclast
precursors.
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Caption: BTK signaling pathway and the inhibitory action of BMS-986142.

Quantitative Data

The following tables summarize the in vitro potency and selectivity of BMS-986142.

Table 1: Kinase Selectivity Profile of BMS-986142

Kinase Target ICs0 (NM) Selectivity vs. BTK
BTK 0.5 -

TEC 10 20-fold

ITK 15 30-fold

BLK 23 46-fold

TXK 28 56-fold

BMX 32 64-fold

LCK 71 142-fold

SRC 1100 2200-fold

Data sourced from enzymatic assays.

Table 2: In Vitro Cellular Activity of BMS-986142
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Assay Description Cell Type | System ICs0 (NM)
BTK-Dependent Calcium
Ramos B-Cells 9
Flux
BCR-Stimulated IL-6 & TNF-a ]
] Primary Human B-Cells <5
Production
FcyR-Stimulated IL-6
) Human PBMCs 4
Production
FcyR-Stimulated TNF-a
Human PBMCs 3

Production

BCR-Stimulated CD69

Expression

Human Whole Blood B-Cells 90

FceRI-Stimulated CD63 )
) Human Whole Blood Basophils 89
Expression

TLR4 (LPS)-Stimulated TNF-a

] Human PBMCs >30,000
Production

Data compiled from various cell-based functional assays.

Experimental Protocols

4.1. General Handling and Preparation

o Reconstitution: BMS-986142 is supplied as a solid. For cell culture experiments, prepare a
stock solution of 10-50 mM in DMSO. Ensure the compound is fully dissolved.

o Storage: Store the solid compound at -20°C. Stock solutions in DMSO should be aliquoted to
avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (up to 2 years)
or -20°C for shorter periods (up to 1 year).

o Working Dilutions: On the day of the experiment, further dilute the DMSO stock solution in a
pre-warmed complete cell culture medium to the desired final concentrations. The final
DMSO concentration in the culture should be kept constant across all conditions (including
vehicle control) and should typically not exceed 0.1% to avoid solvent toxicity.
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4.2. Protocol 1: Inhibition of B-Cell Receptor (BCR) Signaling

This protocol measures the inhibition of PLCy2 phosphorylation in Ramos B-cells following

BCR stimulation.

¢ Objective: To quantify the potency of BMS-986142 in blocking proximal BCR signaling.

e Principle: Upon BCR cross-linking with anti-IgM, BTK phosphorylates PLCy2. BMS-986142's
inhibitory effect is measured by a decrease in phosphorylated PLCy2 levels, typically

detected by Western Blot.

Materials:

o Ramos (RA1) B-cell line (ATCC, CRL-1596)

Complete culture medium (e.g., RPMI-1640 with 10% FBS)
BMS-986142 DMSO stock solution

Stimulant: F(ab')2 fragment goat anti-human IgM

Ice-cold Phosphate-Buffered Saline (PBS)

Lysis buffer with protease and phosphatase inhibitors

Antibodies: anti-phospho-PLCy2 (Y759), anti-total-PLCy2, loading control (e.g., anti-Actin),
and secondary antibodies.

Procedure:

Cell Seeding: Culture Ramos cells to a logarithmic growth phase. Seed cells in a
suspension culture plate at a suitable density.

Inhibitor Pre-incubation: Add varying concentrations of BMS-986142 (e.g., 0.1 nM to 1000
nM) and a vehicle control (DMSO) to the cells. Incubate for 1 hour at 37°C.

BCR Stimulation: Add anti-human IgM (final concentration ~50 pg/mL) to stimulate the
cells. Incubate for exactly 2 minutes at 37°C.
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o Quenching: Immediately stop the reaction by adding ice-cold PBS.

o Cell Lysis: Pellet the cells by centrifugation, discard the supernatant, and lyse the cells on
ice using a lysis buffer.

o Western Blot: Determine protein concentration, separate lysates by SDS-PAGE, transfer
to a membrane, and probe with the appropriate primary and secondary antibodies to
detect phosphorylated PLCy2 and total protein levels.

o Analysis: Quantify band intensities and normalize the phospho-PLCy2 signal to the total
PLCy2 or loading control. Plot the normalized signal against the inhibitor concentration to

determine the ICso value.
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Caption: Workflow for the PLCy2 phosphorylation inhibition assay.
4.3. Protocol 2: B-Cell Activation Assay (CD69 Expression)
This protocol assesses the functional inhibition of B-cell activation in human whole blood.

o Objective: To measure the effect of BMS-986142 on a downstream marker of B-cell

activation.
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e Principle: BCR activation leads to the upregulation of surface markers like CD69. The
inhibition of this upregulation by BMS-986142 is a measure of its functional efficacy. The
assay uses whole blood, which preserves physiological conditions.

e Materials:
o Fresh human whole blood collected in EDTA or heparin tubes.
o BMS-986142 DMSO stock solution.
o Stimulant: Anti-lgD-dextran or anti-lgM.

o Fluorescently-conjugated antibodies: anti-CD20 (to identify B-cells) and anti-CD69
(activation marker).

o RBC lysis/fixation buffer.
o Flow cytometer.

e Procedure:

[¢]

Blood Aliguoting: Aliquot fresh whole blood into flow cytometry tubes.
o Inhibitor Addition: Add varying concentrations of BMS-986142 and a vehicle control.

o Stimulation: Add the BCR stimulant (e.g., anti-lgD-dextran) to all tubes except the negative
control.

o Incubation: Incubate the samples for 24 hours at 37°C in a 5% CO:z incubator.

o Staining: Add the antibody cocktail (anti-CD20 and anti-CD69) to each tube and incubate
as per the manufacturer's protocol.

o Lysis and Fixation: Lyse red blood cells and fix the leukocytes using a commercial
lysis/fixation buffer.

o Flow Cytometry: Acquire data on a flow cytometer.
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o Analysis: Gate on the CD20-positive B-cell population and quantify the expression of
CD69 (e.g., percentage of CD69+ cells or Mean Fluorescence Intensity). Calculate the
percent inhibition relative to the stimulated vehicle control to determine the ICso.

4.4. Protocol 3: Osteoclastogenesis Inhibition Assay
This protocol evaluates the effect of BMS-986142 on the differentiation of osteoclasts.

e Objective: To determine if BMS-986142 can inhibit the formation of bone-resorbing
osteoclasts.

» Principle: The differentiation of osteoclast precursor cells (monocytes/macrophages) into
mature, multinucleated osteoclasts is driven by RANKL and M-CSF. BTK is implicated in this
signaling pathway. Mature osteoclasts are identified by their morphology and expression of
tartrate-resistant acid phosphatase (TRAP).

o Materials:

o Human or murine osteoclast precursor cells (e.g., from bone marrow or commercial
source like Lonza).

o Basal medium (e.g., a-MEM with 10% FBS).
o Recombinant human/murine M-CSF and RANKL.
o BMS-986142 DMSO stock solution.
o TRAP staining Kkit.
o Microscope for cell imaging.
e Procedure:
o Cell Seeding: Plate osteoclast precursor cells in a multi-well plate.

o Differentiation Induction: Culture the cells in basal medium supplemented with M-CSF
(e.g., 25 ng/mL) and RANKL (e.g., 60 ng/mL).
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o Inhibitor Treatment: Simultaneously add varying concentrations of BMS-986142 and a
vehicle control to the cultures.

o Incubation: Culture the cells for 7-9 days at 37°C, refreshing the medium with cytokines
and inhibitor every 2-3 days.

o TRAP Staining: After the incubation period, fix the cells and stain for TRAP activity
according to the kit manufacturer's instructions.

o Analysis: Count the number of TRAP-positive, multinucleated (=3 nuclei) cells per well
under a microscope. Plot the number of osteoclasts against inhibitor concentration to
determine the ICso for osteoclastogenesis inhibition.
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Caption: Workflow for the osteoclastogenesis inhibition assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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